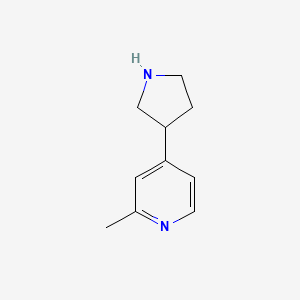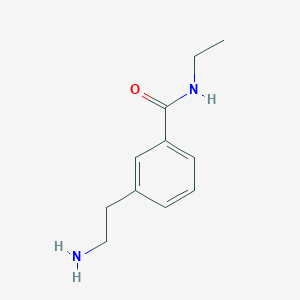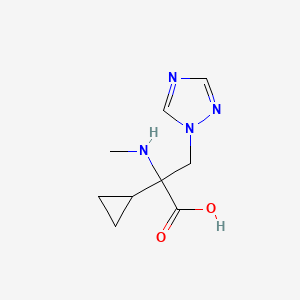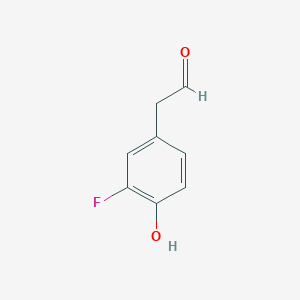![molecular formula C8H8F2O3 B13619840 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)
6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Difluoro-3-oxospiro[33]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H8F2O3 It is characterized by its unique spirocyclic structure, which includes a spiro[33]heptane ring system with two fluorine atoms and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and spirocyclic structure may contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid
- 5,6-Difluoro-1H-indole-2-carboxylic acid
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- 2,6-Dioxaspiro[3.3]heptane
Uniqueness
6,6-Difluoro-3-oxospiro[33]heptane-1-carboxylic acid is unique due to its specific combination of a spirocyclic ring system, fluorine atoms, and a carboxylic acid group
Propriétés
Formule moléculaire |
C8H8F2O3 |
|---|---|
Poids moléculaire |
190.14 g/mol |
Nom IUPAC |
6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F2O3/c9-8(10)2-7(3-8)4(6(12)13)1-5(7)11/h4H,1-3H2,(H,12,13) |
Clé InChI |
NQWVNUCULQCCIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(C1=O)CC(C2)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















